
Schiarisanrin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schiarisanrin E is a lignan compound isolated from the plant Schizandra arisanensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, particularly in the context of its anti-apoptotic and insulinotropic actions .
Métodos De Preparación
Schiarisanrin E can be isolated from Schizandra arisanensis using various extraction and purification techniques. One common method involves the use of macroporous resins for the enrichment and purification of lignans from plant extracts . The process typically includes dynamic adsorption and desorption tests to optimize the technical parameters of the separation process. For instance, the best adsorption time is around 4 hours, with a rate of adsorption at 0.85 mL/min and a rate of desorption at 0.43 mL/min . After elution with 90% ethanol, the purity of the lignans can be significantly increased .
Análisis De Reacciones Químicas
Schiarisanrin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of more oxidized lignan derivatives, while reduction reactions can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Schiarisanrin E has been studied for its potential applications in various scientific fields. In chemistry, it is used as a model compound to study the behavior of lignans under different chemical conditions. In biology and medicine, this compound has shown promise in protecting β cells from cytokine-mediated cytotoxicity, which is relevant for diabetes research . Additionally, it has been investigated for its anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .
Mecanismo De Acción
The mechanism of action of Schiarisanrin E involves its interaction with specific molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated β cell death . By inhibiting this pathway, this compound can protect β cells from apoptosis and promote insulin secretion. This mechanism highlights its potential therapeutic applications in diabetes management .
Comparación Con Compuestos Similares
Schiarisanrin E is part of a group of lignans that includes other compounds such as Schiarisanrin A and Schiarisanrin B . These compounds share similar structural features and biological activities but differ in their specific chemical properties and potency. For example, Schiarisanrin B has been shown to provide β cell protective bioactivity similar to this compound, but its protective potency reaches its maximum at a different concentration . Other similar compounds include deoxyschizandrin and γ-schizandrin, which are also isolated from Schisandra chinensis and exhibit various beneficial biological effects .
Propiedades
Fórmula molecular |
C27H30O8 |
|---|---|
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
[(12R,13S,14S)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27?/m0/s1 |
Clave InChI |
CGWKMZYZZCWGCK-QJVABPDRSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



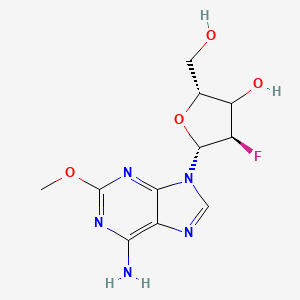
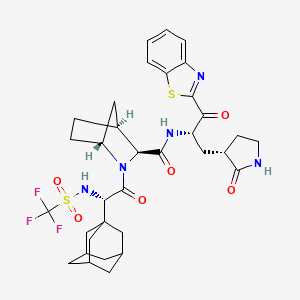

![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)
![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391982.png)
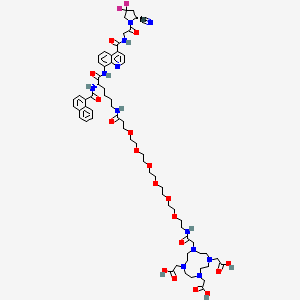
![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)

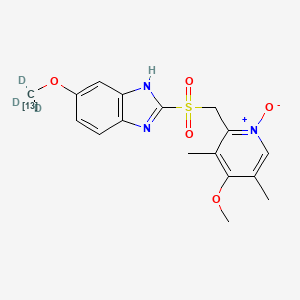


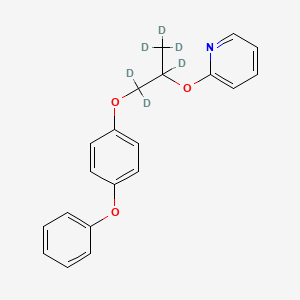
![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
